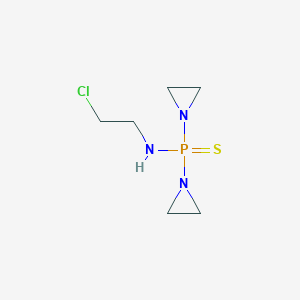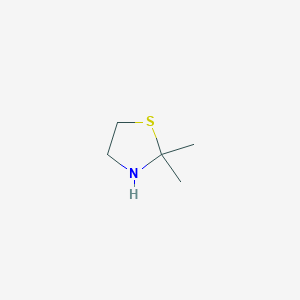
N-Chloro Ethyl ThioTEPA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Chloro Ethyl ThioTEPA is a chemical compound used in cancer research . It is also known as P,P-Bis(1-aziridinyl)-N-(2-chloroethyl)-phosphinothioic Amide .
Molecular Structure Analysis
The molecular formula of N-Chloro Ethyl ThioTEPA is CHClNPS, and its molecular weight is 225.68 . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
N-Chloro Ethyl ThioTEPA is a hygroscopic and moisture-sensitive compound . Its molecular formula is CHClNPS, and its molecular weight is 225.68 .Wissenschaftliche Forschungsanwendungen
1. Cancer Chemotherapy
Specific Scientific Field
Oncology and cancer research.
Summary
Thiotepa Impurity 1 is a derivative of ThioTEPA, an alkylating agent used in cancer chemotherapy. It has been investigated for its potential in treating various solid tumors, including breast cancer, ovarian cancer, and bladder cancer. Researchers have explored its efficacy both as a standalone treatment and in combination with other chemotherapeutic agents.
Methods of Application
- High-Dose Regimens : Thiotepa Impurity 1 has been studied in high-dose regimens followed by autologous stem cell transplantation (ASCT) in relapsed/refractory cancers .
Results and Outcomes
- Long-Term Survival : Long-term survival benefits have been observed when Thiotepa Impurity 1 is incorporated into ASCT consolidation therapy .
- Stability : Physicochemical stability studies have confirmed that Thiotepa concentrates and infusion solutions remain stable when stored at appropriate temperatures (2–8 °C) and with glucose 5% as a diluent .
3. Drug Stability Studies
Specific Scientific Field
Pharmaceutical sciences and drug stability testing.
Summary
Researchers have conducted stability studies to assess the physicochemical stability of Thiotepa Impurity 1 in various formulations.
Methods of Application
Results and Outcomes
Safety And Hazards
Eigenschaften
IUPAC Name |
N-[bis(aziridin-1-yl)phosphinothioyl]-2-chloroethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClN3PS/c7-1-2-8-11(12,9-3-4-9)10-5-6-10/h1-6H2,(H,8,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMMENRDBJHRMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1P(=S)(NCCCl)N2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN3PS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiotepa Impurity 1 | |
CAS RN |
90877-51-3 |
Source


|
| Record name | P,P-Bis(aziridin-1-yl)-N-(2-chloroethyl)phosphinothioic amide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090877513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | P,P-BIS(AZIRIDIN-1-YL)-N-(2-CHLOROETHYL)PHOSPHINOTHIOIC AMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6M55LBM5G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4-[(6-Hydroxy-5-nitro-M-tolyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-one](/img/structure/B104295.png)

